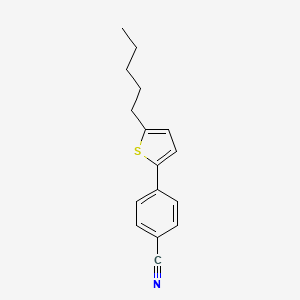
4-(5-Pentylthiophen-2-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Pentylthiophen-2-YL)benzonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a thiophene ring substituted with a pentyl group at the 5-position and a benzonitrile moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Pentylthiophen-2-YL)benzonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones, in the presence of sulfur sources.
Substitution with Pentyl Group: The thiophene ring is then alkylated with a pentyl halide (e.g., pentyl bromide) using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Coupling with Benzonitrile: The final step involves the coupling of the substituted thiophene with benzonitrile. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(5-Pentylthiophen-2-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
4-(5-Pentylthiophen-2-YL)benzonitrile has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with tailored properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule, including its interactions with biological targets and its effects on cellular processes.
Industry: It is used in the production of specialty chemicals and advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(5-Pentylthiophen-2-YL)benzonitrile depends on its specific application. In organic electronics, its effectiveness is attributed to its ability to facilitate charge transport and its favorable electronic properties. The thiophene ring and benzonitrile moiety contribute to the compound’s conjugated system, enhancing its electron mobility and stability.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile: This compound has a similar thiophene-benzonitrile structure but with a methoxyphenyl substituent.
4-(5-(4-(Dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile: Another structurally similar compound with a dimethylamino group.
Uniqueness
4-(5-Pentylthiophen-2-YL)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The pentyl group enhances its solubility and processability, making it suitable for various applications in materials science and organic electronics.
Properties
CAS No. |
141778-53-2 |
|---|---|
Molecular Formula |
C16H17NS |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
4-(5-pentylthiophen-2-yl)benzonitrile |
InChI |
InChI=1S/C16H17NS/c1-2-3-4-5-15-10-11-16(18-15)14-8-6-13(12-17)7-9-14/h6-11H,2-5H2,1H3 |
InChI Key |
JKIMJUDBXNLNNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(S1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















